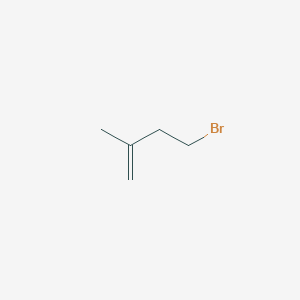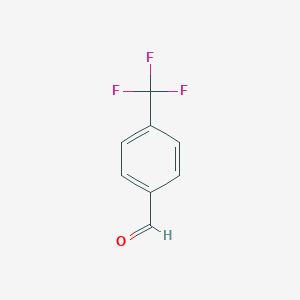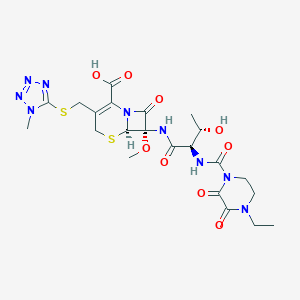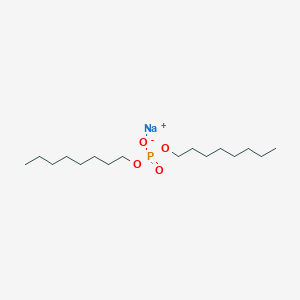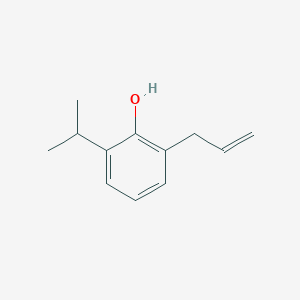
Reichstein's substance U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reichstein's substance U, also known as cortisone, is a naturally occurring hormone in the human body that plays a significant role in regulating the immune system and reducing inflammation. This substance was first synthesized in 1935 by Tadeusz Reichstein and his colleagues, and its discovery led to the development of a new class of drugs known as corticosteroids. In
Wirkmechanismus
Reichstein's substance U works by binding to specific receptors in the body, known as glucocorticoid receptors. This binding triggers a series of cellular processes that ultimately lead to the suppression of the immune system and the reduction of inflammation. The substance also has other effects on the body, including the regulation of glucose metabolism and the maintenance of blood pressure.
Biochemische Und Physiologische Effekte
Reichstein's substance U has several biochemical and physiological effects on the body. It can reduce inflammation, suppress the immune system, regulate glucose metabolism, and maintain blood pressure. It also has anti-allergic and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
Reichstein's substance U has several advantages for lab experiments. It is a well-studied molecule with a known mechanism of action, making it a useful tool for studying the immune system and inflammation. It is also readily available and relatively inexpensive.
However, there are also limitations to its use in lab experiments. Reichstein's substance U can have non-specific effects on cells, making it difficult to interpret the results of experiments. It can also be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Reichstein's substance U. One area of research is the development of new drugs that target specific glucocorticoid receptors, which could lead to more effective treatments for diseases such as autoimmune disorders and cancer. Another area of research is the exploration of the substance's anti-inflammatory and anti-tumor effects, which could lead to the development of new therapies for these conditions.
Conclusion
Reichstein's substance U is a naturally occurring hormone that plays a critical role in regulating the immune system and reducing inflammation. Its discovery in 1935 led to the development of a new class of drugs known as corticosteroids, which have been used to treat a wide range of diseases. Reichstein's substance U has several advantages for lab experiments, but there are also limitations to its use. Future research will focus on developing new drugs and exploring the substance's anti-inflammatory and anti-tumor effects.
Synthesemethoden
Reichstein's substance U can be synthesized from cholesterol, a steroid molecule found in animal cells. The synthesis involves several steps, including oxidation, isomerization, and reduction, to produce the final product. The process is complex and requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Reichstein's substance U has been widely used in scientific research to study the immune system, inflammation, and other physiological processes. It is also used to develop new drugs for the treatment of various diseases, including autoimmune disorders, allergies, and cancer.
Eigenschaften
CAS-Nummer |
566-38-1 |
|---|---|
Produktname |
Reichstein's substance U |
Molekularformel |
C21H30O5 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyme |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



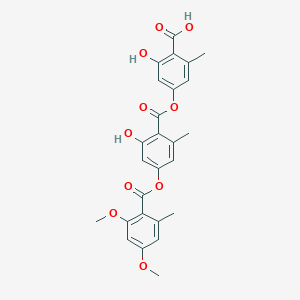
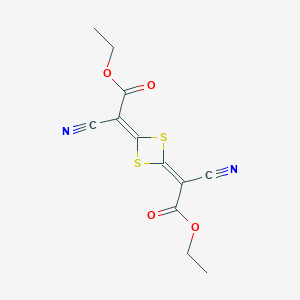
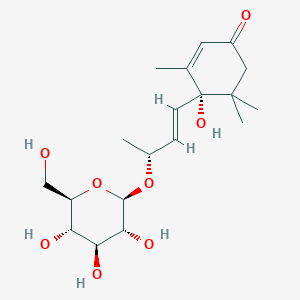
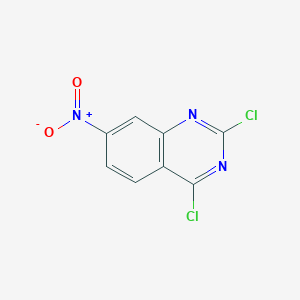
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
